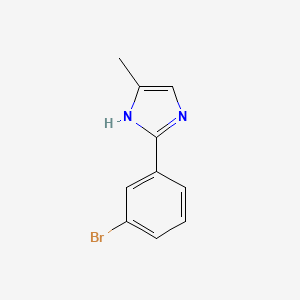

2-(3-bromophenyl)-5-methyl-1H-imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9BrN2 |

|---|---|

Molecular Weight |

237.10 g/mol |

IUPAC Name |

2-(3-bromophenyl)-5-methyl-1H-imidazole |

InChI |

InChI=1S/C10H9BrN2/c1-7-6-12-10(13-7)8-3-2-4-9(11)5-8/h2-6H,1H3,(H,12,13) |

InChI Key |

VTLAIEMREXMOGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N1)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. ¹H and ¹³C NMR spectra would provide crucial information about the hydrogen and carbon framework of 2-(3-bromophenyl)-5-methyl-1H-imidazole, respectively.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the protons of the methyl group, the imidazole (B134444) ring, and the 3-bromophenyl substituent. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would allow for the precise assignment of each proton. Similarly, a ¹³C NMR spectrum would reveal the chemical shifts of each unique carbon atom in the molecule, confirming the connectivity of the carbon skeleton.

Despite the utility of this technique, specific ¹H and ¹³C NMR data for this compound are not currently available in the surveyed literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. An IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to N-H stretching of the imidazole ring, C-H stretching of the aromatic and methyl groups, C=N and C=C stretching within the rings, and the C-Br stretching vibration. Raman spectroscopy would provide additional information, particularly for non-polar bonds and symmetric vibrations.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₉BrN₂), high-resolution mass spectrometry (HRMS) would be able to confirm its exact mass. The analysis of the fragmentation pattern would provide valuable structural information, as the molecule would break apart in a predictable manner upon ionization. Predicted mass-to-charge ratios (m/z) for adducts of the related compound, 2-(3-bromophenyl)-1H-imidazole, are available, but experimental data for the target molecule, including its characteristic fragmentation, is absent from the literature. uni.lu

Computational Chemistry and Theoretical Investigations of 2 3 Bromophenyl 5 Methyl 1h Imidazole

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. It is widely used to determine the ground-state properties of molecules by modeling the electron density. nih.govnih.gov For 2-(3-bromophenyl)-5-methyl-1H-imidazole, DFT calculations, particularly using a hybrid functional like B3LYP combined with a robust basis set such as 6-311++G(d,p), can provide a detailed picture of its geometry and electronic landscape.

Geometry optimization is the process of finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the equilibrium geometry. For this compound, a key structural feature is the rotational freedom around the single bond connecting the bromophenyl and imidazole (B134444) rings.

Conformational analysis, performed by systematically rotating this bond and calculating the energy at each step (a potential energy surface scan), reveals the most stable conformer and the energy barriers between different rotational isomers. nih.gov The lowest energy conformation represents the most probable structure of the molecule in the gas phase. The optimized geometric parameters, such as bond lengths and angles, provide a precise structural model.

Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP) This table presents hypothetical data for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C(imidazole)-C(phenyl) | 1.47 Å |

| C-Br | 1.91 Å | |

| N(1)-C(2) | 1.38 Å | |

| C(2)-N(3) | 1.32 Å | |

| Bond Angle | C(imidazole)-C(phenyl)-C(phenyl) | 120.5° |

| N(1)-C(2)-N(3) | 110.8° |

| Dihedral Angle | N(1)-C(2)-C(phenyl)-C(phenyl) | 35.2° |

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost electron-containing orbital, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com The LUMO is the lowest energy orbital capable of accepting electrons, thus governing the electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify these properties. pku.edu.cnnih.gov

Electronegativity (χ): Measures the ability of the molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo electronic changes.

Table 2: Hypothetical Frontier Molecular Orbitals and Reactivity Descriptors for this compound This table presents hypothetical data for illustrative purposes.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital | EHOMO | -6.25 eV |

| Lowest Unoccupied Molecular Orbital | ELUMO | -1.10 eV |

| HOMO-LUMO Energy Gap | ΔE | 5.15 eV |

| Electronegativity | χ | 3.675 |

| Chemical Hardness | η | 2.575 |

| Global Softness | S | 0.388 |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the electronic density and charge distribution across a molecule's surface. researchgate.net It is invaluable for identifying sites prone to electrophilic and nucleophilic attack. nih.gov The map is color-coded, where:

Red indicates regions of high electron density and negative electrostatic potential, which are attractive to electrophiles.

Blue indicates regions of low electron density and positive electrostatic potential, which are susceptible to attack by nucleophiles.

Green represents areas of neutral potential.

For this compound, the MEP surface would likely show the most negative potential (red) localized around the nitrogen atoms of the imidazole ring due to their lone pairs of electrons. Conversely, the most positive potential (blue) would be expected around the hydrogen atom attached to the imidazole nitrogen (N-H), making it the primary site for deprotonation or hydrogen bonding interactions.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and stabilization by examining charge transfer interactions between orbitals. molfunction.comrsc.org It evaluates the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). wisc.edu

Table 3: Illustrative NBO Analysis of Key Donor-Acceptor Interactions This table presents hypothetical data for illustrative purposes.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N3 | π* (C(phenyl)-C(phenyl)) | 20.5 | π-conjugation |

| π (C4-C5) | π* (C(phenyl)-C(phenyl)) | 18.2 | π-conjugation |

| LP(1) N1 | σ* (C2-N3) | 5.8 | Intramolecular hyperconjugation |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Optical Properties

While DFT excels at ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to investigate excited states and predict electronic absorption spectra (UV-Vis). nih.govrsc.org TD-DFT calculates the energies of vertical electronic transitions from the ground state to various excited states. dntb.gov.ua

The output provides the maximum absorption wavelengths (λmax), the oscillator strengths (f), which indicate the intensity of the transition, and the primary orbital contributions to each transition (e.g., HOMO→LUMO). mdpi.com This analysis is fundamental for understanding the molecule's color and photophysical behavior. For this compound, the primary electronic transitions are expected to be of the π→π* type, involving the conjugated system of the imidazole and bromophenyl rings.

Table 4: Hypothetical TD-DFT Calculated Electronic Transitions This table presents hypothetical data for illustrative purposes.

| Transition | λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 295 | 0.35 | HOMO → LUMO (92%) |

| S0 → S2 | 268 | 0.18 | HOMO-1 → LUMO (75%) |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interaction Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. An MD simulation of this compound, typically in a simulated solvent environment, would reveal its conformational flexibility at physiological temperatures.

This technique allows for the exploration of the conformational landscape, showing how the phenyl and imidazole rings twist and flex in relation to one another. Furthermore, MD simulations are invaluable for studying how the molecule interacts with other entities, such as solvent molecules or the active site of a protein. By analyzing trajectories, one can calculate properties like root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions (RDFs) to understand the solvation shell or specific intermolecular interactions.

Table 5: List of Compound Names

| Compound Name |

|---|

Quantum Chemical Characterization of Reactivity Profiles

Quantum chemical calculations offer profound insights into the intrinsic electronic properties of a molecule, which in turn govern its reactivity. For this compound, theoretical investigations, primarily employing Density Functional Theory (DFT), are instrumental in elucidating its reactivity profile. These computational methods allow for the detailed mapping of electron density distributions and the energies of molecular orbitals, which are crucial for predicting how the molecule will interact with other chemical species.

Electrophilic and Nucleophilic Attack Sites

The sites within a molecule that are most susceptible to electrophilic and nucleophilic attack can be predicted by analyzing its electronic structure. Key tools for this analysis include the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) theory.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It visually represents the regions of a molecule that are electron-rich (and thus attractive to electrophiles) and electron-poor (attractive to nucleophiles). In a typical MEP map, regions of negative potential (usually colored in shades of red and yellow) indicate electron-rich areas, which are prone to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) denote electron-deficient areas, which are the likely targets for nucleophiles.

For this compound, the MEP surface would be expected to show the most negative potential localized around the nitrogen atoms of the imidazole ring due to the presence of lone pairs of electrons. These sites are therefore the most probable centers for electrophilic attack. The hydrogen atom attached to the nitrogen of the imidazole ring (N-H) would exhibit a region of high positive potential, making it susceptible to deprotonation by a strong base. The phenyl ring will have a more complex potential distribution due to the presence of the bromine atom, an electron-withdrawing group, which would create regions of varying electron density.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons of the molecule. A region of the molecule with a high HOMO density is electron-rich and thus likely to act as a nucleophile, donating electrons to an electrophile.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is empty of electrons. A region with high LUMO density is electron-deficient and will readily accept electrons from a nucleophile, thus acting as an electrophile.

In the case of this compound, the HOMO is expected to be predominantly located on the imidazole ring, particularly on the nitrogen atoms and the carbon atoms with higher electron density. This indicates that the imidazole moiety is the primary site for donating electrons in a reaction with an electrophile. The LUMO, on the other hand, would likely be distributed over the bromophenyl ring, influenced by the electron-withdrawing nature of the bromine atom. This suggests that the bromophenyl part of the molecule is more susceptible to nucleophilic attack.

The following table summarizes the predicted reactive sites based on these theoretical concepts.

| Type of Attack | Predicted Reactive Site(s) | Theoretical Basis |

| Electrophilic Attack | Imidazole Nitrogen Atoms (N1 and N3) | High electron density, negative MEP, high HOMO density |

| Nucleophilic Attack | Carbon atom of the bromophenyl ring attached to bromine | Electron-deficient due to the inductive effect of bromine, positive MEP, potential LUMO localization |

| Deprotonation (Base Attack) | Imidazole N-H | Acidic proton, high positive MEP |

Acidity and Basicity (Amphoteric Nature)

The imidazole ring endows this compound with an amphoteric character, meaning it can act as both an acid and a base.

Basicity

Acidity

The acidity of the molecule is attributed to the hydrogen atom attached to the pyrrole-like nitrogen of the imidazole ring (N-H). This proton can be abstracted by a base, resulting in a negatively charged imidazolate anion. The pKa value for this deprotonation event is a measure of its acidity. The electron-withdrawing nature of the 3-bromophenyl group is expected to increase the acidity of the N-H proton by stabilizing the resulting negative charge on the imidazolate anion through inductive effects.

The amphoteric nature of this compound is summarized in the table below.

| Chemical Character | Reactive Site | Reaction | Influencing Factors |

| Basic | Pyridine-like Nitrogen | Accepts a proton (H+) | - Lone pair of electrons- Electron-donating methyl group (+I effect)- Electron-withdrawing bromophenyl group (-I effect) |

| Acidic | Pyrrole-like Nitrogen (N-H) | Donates a proton (H+) | - Polarity of the N-H bond- Electron-withdrawing bromophenyl group (-I effect) stabilizes the conjugate base |

Structure Activity Relationship Sar Studies and Molecular Recognition Mechanisms Excluding Clinical Data

Design Principles for Modulating Biological Activity based on 2-(3-bromophenyl)-5-methyl-1H-imidazole Scaffold

The design of new therapeutic agents often begins with a central scaffold, which is systematically modified to optimize biological activity. The this compound structure offers several points for modification to fine-tune its properties. General principles derived from studies on related imidazole (B134444) and aryl-substituted heterocyclic compounds guide these modifications. mdpi.comnih.gov

Key design strategies include:

Modification of the Phenyl Ring Substituents: Replacing the bromine atom with other halogens (F, Cl, I) or with electron-donating or electron-withdrawing groups can alter the electronic properties and steric profile of the molecule. This can influence binding affinity and selectivity by affecting halogen bonding, hydrophobic interactions, and dipole moments.

Varying the C5-Substituent: The methyl group at the C5 position can be replaced with other alkyl groups of varying sizes or with more polar functional groups. This allows for probing the size and polarity of the corresponding binding pocket on a target protein.

Hybridization with Other Pharmacophores: The scaffold can be linked to other known biologically active motifs, such as triazoles or coumarins, to create hybrid molecules. mdpi.comnih.gov This strategy aims to combine the beneficial properties of both fragments to achieve synergistic effects or dual-target activity. nih.gov

Preliminary SAR analyses from various studies indicate that both the type of substituent and its position significantly affect the resulting biological activity, providing a roadmap for further structural optimization. nih.gov

Role of the Imidazole Ring in Molecular Recognition

The imidazole ring is a critical component for molecular recognition due to its unique electronic and structural properties. nih.govrsc.org It is a five-membered aromatic heterocycle containing two nitrogen atoms, making it a common feature in many essential biological molecules, including the amino acid histidine. khanacademy.org

The key features of the imidazole ring that contribute to molecular recognition include:

Amphoteric Nature: The imidazole ring possesses both a pyridine-like nitrogen (a hydrogen bond acceptor) and an N-H group (a hydrogen bond donor). rsc.orgnih.gov This dual functionality allows it to form specific hydrogen-bonding networks with amino acid residues in protein active sites, such as serine, threonine, aspartic acid, and glutamic acid. rsc.orgkhanacademy.org

Aromaticity and π-Interactions: The aromatic nature of the imidazole ring enables it to participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Metal Coordination: The pyridine-like nitrogen atom is an excellent ligand for coordinating with metal ions (e.g., Zn²⁺, Cu²⁺, Fe²⁺) that are often present as cofactors in enzyme active sites. rsc.org

Tunable Electronics: The electronic properties of the imidazole ring, including the acidity of the N-H proton, can be modulated by the substituents attached to it. Electron-withdrawing groups tend to enhance its ability to bind to metalloproteins, while electron-donating groups can increase hydrophobic interactions. rsc.org

This versatility makes the imidazole moiety a privileged structure in drug design, capable of engaging in multiple types of non-covalent interactions to achieve potent and selective binding to biological targets. nih.govnih.gov

Influence of 3-Bromophenyl Substitution on Binding Affinity and Selectivity

The substitution pattern on the phenyl ring at the C2 position of the imidazole is a key determinant of binding affinity and selectivity. The presence of a bromine atom at the meta-position (3-position) has specific implications for molecular interactions.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a favorable, directional non-covalent interaction with electron-rich atoms like oxygen or nitrogen on a protein. This can significantly contribute to binding affinity and specificity.

Hydrophobic Interactions: The entire bromophenyl group can fit into hydrophobic pockets within a protein's binding site. The size and shape of this group are critical for achieving complementarity with the target. Studies on related kinase inhibitors have shown that aryl groups, such as a trimethoxyphenyl ring, can occupy hydrophobic pockets, and the 3-bromophenyl group is expected to play a similar role. nih.govacs.org

Conformational Control: The substitution at the 3-position can influence the rotational angle (dihedral angle) between the phenyl and imidazole rings. This conformational constraint can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding and thus increasing affinity. Research on a different molecular scaffold featuring a 2-bromophenyl group highlighted its role in achieving high binding affinity, suggesting that bromo-substitution is a favorable feature for potent ligand design. researchgate.net

The choice of a 3-bromo substitution over other patterns is often the result of SAR studies that aim to balance potency, selectivity, and pharmacokinetic properties. nih.gov

Impact of Methyl Group at C5 Position on Molecular Interactions

The methyl group at the C5 position of the imidazole ring, while small, can have a profound impact on molecular interactions and biological activity.

Hydrophobic Effects: The primary contribution of the methyl group is through hydrophobic interactions. It can occupy a small, greasy pocket in a binding site, displacing water molecules and leading to a favorable entropic gain upon binding. A literature analysis of over 2000 cases found that adding a methyl group can boost biological activity by a factor of ten or more in 8% of instances. nih.gov

Steric Influence and Conformational Rigidity: The methyl group provides steric bulk that can influence the binding mode of the ligand. In some contexts, like in 5-methylcytosine, the methyl group can restrict the conformational flexibility of the molecule, which may lead to more stable base-stacking interactions. nih.gov This principle can apply to the imidazole scaffold, where the methyl group helps to position the molecule optimally within the binding site.

The seemingly minor addition of a C5-methyl group is a strategic choice in drug design, often used to fill small hydrophobic cavities and enhance binding affinity through favorable van der Waals contacts and hydrophobic effects. nih.govnih.gov

Computational Docking Studies for Ligand-Target Interactions

Computational docking is a powerful tool used to predict how a ligand, such as this compound, might bind to the three-dimensional structure of a biological target, typically a protein or enzyme. arabjchem.orgsemanticscholar.org This in silico method helps to rationalize observed SAR and guide the design of new, more potent derivatives. The process involves placing the ligand into the binding site of the target in various orientations and conformations and then scoring these poses based on their predicted binding affinity. semanticscholar.orgekb.eg

Molecular docking simulations predict the most likely binding orientation (the "binding mode") of a ligand within a protein's active site. This prediction provides a structural hypothesis for how the molecule exerts its biological effect. Docking programs also calculate a "binding energy" or "docking score," which estimates the binding affinity. nih.gov Lower binding energy values typically correlate with higher predicted affinity.

For example, in docking studies of novel benzimidazole-triazole hybrids against the DNA gyrase B enzyme, different derivatives showed a range of binding energies, which helped to identify the most promising compounds for synthesis and testing. nih.gov This approach allows researchers to prioritize which derivatives of the this compound scaffold are most likely to be active.

Table 1: Illustrative Docking Scores for Hypothetical Imidazole Derivatives Against a Target Protein (Note: This table is illustrative, based on data from related compound studies, to demonstrate the output of docking analyses.)

| Compound Derivative | Modification | Predicted Binding Energy (kcal/mol) |

| Scaffold | This compound | -7.5 |

| Derivative A | 3-chlorophenyl at C2 | -7.2 |

| Derivative B | 3-methoxyphenyl at C2 | -6.8 |

| Derivative C | Ethyl at C5 | -7.8 |

| Derivative D | H at C5 | -6.5 |

| Derivative E | N1-methylation | -7.1 |

This interactive table demonstrates how computational docking can be used to compare the predicted binding affinities of different chemical modifications to a parent scaffold. Lower scores suggest stronger binding.

A critical output of docking studies is the detailed analysis of the non-covalent interactions that stabilize the ligand-target complex. scielo.org.mx For the this compound scaffold, these interactions are multifaceted:

Hydrogen Bonding: Docking can precisely identify which atoms of the imidazole ring are involved in hydrogen bonds. The N-H group at the N1 position can act as a donor, while the N3 atom can act as an acceptor. rsc.orgnih.gov These interactions are crucial for anchoring the ligand in the binding site.

Halogen Bonding: The bromine atom on the phenyl ring is predicted to form halogen bonds with backbone carbonyl oxygens or electron-rich side chains (e.g., aspartate, glutamate) of the target protein.

Pi-Stacking: The aromatic phenyl and imidazole rings can engage in π-π stacking or T-shaped π-stacking with aromatic residues like tyrosine, phenylalanine, or tryptophan in the active site. nih.gov

Hydrophobic Effects: The analysis highlights the hydrophobic interactions between the phenyl ring and the C5-methyl group with nonpolar amino acid residues such as valine, leucine, and isoleucine. rsc.org

Quantum chemical studies have confirmed that the imidazole moiety has a unique ability to participate in and be influenced by a variety of simultaneous non-covalent interactions, with the formation of one bond often strengthening another in a cooperative effect. nih.gov

Applications in Advanced Materials Science

Incorporation of 2-(3-bromophenyl)-5-methyl-1H-imidazole into Polymeric Systems

The imidazole (B134444) moiety is a versatile functional group for incorporation into polymeric structures due to its ability to participate in various chemical reactions and its inherent properties. The presence of the bromophenyl group in this compound offers a site for cross-coupling reactions, enabling its integration as a monomeric unit into polymer chains. This can lead to the formation of polymers with tailored electronic, optical, and thermal properties.

Research into imidazole-containing polymers has demonstrated their wide-ranging applications. researchgate.netmalayajournal.orgresearchgate.netmsesupplies.com These polymers can be designed to have specific functionalities, making them suitable for use in diverse areas such as medicine, agriculture, and various industries. bldpharm.com The synthesis of copolymers using imidazole-based monomers has been successfully achieved, for instance, through the photopolymerization of 2-allyloxymethyl-1-methylimidazole with methyl methacrylate. humanjournals.com Such studies highlight the potential for creating novel polymeric materials by leveraging the reactivity of imidazole derivatives. The imidazole ring itself can impart desirable characteristics to the polymer, such as improved thermal stability. humanjournals.com

While specific studies on the polymerization of this compound are not extensively documented, the principles of polymer chemistry suggest its viability as a monomer. The bromo-substituent can be utilized in polymerization reactions like Suzuki or Heck coupling, allowing for the creation of conjugated polymers with interesting optoelectronic properties. The methyl group can influence the solubility and processing characteristics of the resulting polymer.

Exploration in Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including optical data storage and signal processing. Organic molecules with donor-π-acceptor architectures are particularly promising for NLO applications due to their large molecular hyperpolarizabilities. The imidazole ring can act as a part of the conjugated system in such molecules.

Computational studies on imidazole derivatives have shown their potential as NLO materials. For instance, a density functional theory (DFT) study on 3-(3-bromophenyl)-1-imidazol-1-yl-propenone, a compound structurally related to this compound, has been conducted to investigate its NLO properties. researchgate.net The calculated first-order hyperpolarizability (β) of this molecule indicates its potential for NLO applications. researchgate.net Another DFT study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole revealed a computed first-order hyperpolarizability (β₀) that was eighteen times greater than that of the standard NLO material, urea. malayajournal.org This suggests that halogenated phenyl-imidazole scaffolds are promising for the development of new NLO materials. malayajournal.org

The NLO properties of imidazole-2-carboxaldehyde have also been explored through computational methods, with results validating its potential as a non-linear optically active material. researchgate.net The strategic substitution on the imidazole ring, such as the introduction of a bromophenyl group, can significantly influence the intramolecular charge transfer and, consequently, the NLO response.

| Compound | Method | First-Order Hyperpolarizability (β₀) (esu) | Reference |

|---|---|---|---|

| 2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | DFT (B3LYP/6-31G(d,p)) | 7.00254 x 10-30 | malayajournal.org |

| Urea (for comparison) | DFT (B3LYP/6-31G(d,p)) | 0.3728 x 10-30 | malayajournal.org |

Role as Building Blocks for Functional Organic Materials

The imidazole scaffold is a versatile building block for the synthesis of a wide array of functional organic materials. semanticscholar.org Its derivatives have been utilized in the construction of Metal-Organic Frameworks (MOFs), materials for Organic Light-Emitting Diodes (OLEDs), and other advanced materials. The ability to introduce various substituents onto the imidazole ring allows for the fine-tuning of the properties of the resulting materials. semanticscholar.orgacs.orgnih.gov

In the context of MOFs, imidazole derivatives can act as organic linkers that coordinate with metal ions to form porous, crystalline structures. For example, the ligand 2-(p-bromophenyl)-1H-imidazole-4,5-dicarboxylic acid has been successfully used to synthesize six different MOFs with varying dimensionalities and photoluminescent properties. kfupm.edu.saamazonaws.commdpi.com This demonstrates the utility of bromophenyl-imidazole units in creating functional framework materials. While this compound lacks the carboxylic acid groups for direct MOF synthesis in the same manner, it could be functionalized to incorporate such groups or used in the synthesis of other coordination polymers.

Imidazole derivatives are also crucial in the development of materials for OLEDs. bldpharm.com They can be part of the emissive layer or act as host materials for phosphorescent emitters. The electronic properties of the imidazole ring can be tailored through substitution to achieve desired emission colors and device efficiencies. The synthesis of various substituted imidazoles for such applications is an active area of research. kfupm.edu.sa

The versatility of the imidazole core as a building block is further highlighted by its use in the synthesis of complex heterocyclic systems and as a precursor to stable carbenes. bldpharm.com The presence of the bromo- and methyl- groups on this compound provides synthetic handles for creating more complex and functional molecules.

Coatings and Surface Modification Studies

Imidazole and its derivatives have been investigated for their potential in creating protective coatings and for surface modification, particularly in the area of corrosion inhibition. researchgate.netresearchgate.netnih.govacs.org These compounds can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. researchgate.net The effectiveness of imidazole derivatives as corrosion inhibitors is attributed to the presence of heteroatoms (nitrogen) with lone pair electrons, which can coordinate with the metal surface, and the aromatic ring which can provide further stability through π-orbital interactions. researchgate.netresearchgate.net

Studies on various imidazole derivatives have demonstrated their efficacy in protecting metals such as copper and carbon steel in acidic environments. researchgate.netresearchgate.netresearchgate.net The inhibition efficiency often depends on the specific substituents on the imidazole ring. For instance, in a study of imidazole derivatives as corrosion inhibitors for copper, 1-(p-tolyl)-4-methylimidazole showed the highest inhibitory efficiency. This suggests that the nature of the phenyl and methyl substituents plays a crucial role in the protective properties.

Coordination Chemistry and Catalysis

Ligand Properties of 2-(3-bromophenyl)-5-methyl-1H-imidazole in Metal Complexation

The compound this compound is expected to act as a monodentate ligand, coordinating to metal centers primarily through the sp²-hybridized nitrogen atom of the imidazole (B134444) ring. jocpr.comajol.infowikipedia.org The electronic and steric environment of this nitrogen is influenced by the substituents on the imidazole and phenyl rings.

The 2-phenyl group can influence the electronic properties of the imidazole ring through resonance and inductive effects. The bromine atom at the meta-position of the phenyl ring is an electron-withdrawing group, which can decrease the electron density on the imidazole ring, thereby affecting its basicity and donor strength. wikipedia.org The methyl group at the 5-position of the imidazole ring is a weak electron-donating group, which may slightly enhance the electron-donating ability of the ligand.

The coordination of such imidazole derivatives with various transition metals like copper(II), nickel(II), ruthenium(II), and palladium(II) has been documented. jocpr.comsjsu.eduacs.orgmdpi.com The resulting complexes often exhibit geometries such as square planar or tetrahedral, depending on the metal ion and the stoichiometry of the ligand. jocpr.com The stability of these complexes is influenced by factors like the nature of the metal ion, the solvent system, and the electronic properties of the ligand. researchgate.net

Table 1: Representative Metal Complexes with Structurally Similar Imidazole-Based Ligands

| Ligand | Metal Ion | Resulting Complex Formula | Geometry | Reference |

| 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazole | Cu(II) | [Cu(L)₂Cl₂] | Square Planar | jocpr.com |

| 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazole | Ni(II) | [Ni(L)₂Cl₂] | Tetrahedral | jocpr.com |

| 1-(4-bromophenyl)-2-(pyridin-2-yl)-1H-phenanthro[9,10-d]imidazole | Re(I) | [Re(NN1)(L)(CO)₂]OTf | Distorted Octahedral | acs.org |

| 1-mesityl-1H-imidazole | Ru(II) | [(L)₂(Cl)₂Ru=CHPh] | - | mdpi.com |

| 2-phenylimidazole-4-carboxaldehyde derivatives | Various | - | - | nih.gov |

This table presents data for analogous compounds to infer the potential coordination behavior of this compound.

Development of Imidazole-Based Catalysts

Imidazole derivatives are pivotal in the development of various catalysts, primarily due to their ability to form stable and catalytically active metal complexes and to serve as precursors for N-Heterocyclic Carbenes (NHCs).

N-Heterocyclic Carbenes (NHCs) are a class of persistent carbenes that have become ubiquitous as ligands in organometallic chemistry and as organocatalysts. Imidazole derivatives are common precursors for the synthesis of some of the most widely used NHCs. The general route involves the N-alkylation or N-arylation of the imidazole, followed by deprotonation at the C2 position to generate the carbene. nih.govresearchgate.net

For this compound, the C2-proton is acidic and can be removed by a strong base to form the corresponding NHC. The resulting NHC would feature a 3-bromophenyl group at the C2-position and a methyl group at the C5-position. The electronic properties of the NHC, a critical factor in its catalytic activity, would be influenced by these substituents. The electron-withdrawing nature of the bromophenyl group would impact the σ-donating and π-accepting capabilities of the NHC ligand. thieme-connect.de

NHCs derived from imidazoles are known to be excellent ligands for a variety of transition metals, including ruthenium, palladium, and nickel, forming highly active catalysts for reactions like olefin metathesis and cross-coupling reactions. nih.govresearchgate.netnih.gov

Table 2: Examples of NHCs Derived from Imidazole Precursors and Their Applications

| NHC Precursor (Imidazolium Salt) | Resulting NHC | Metal | Catalytic Application | Reference |

| 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride | IMes | Ruthenium | Olefin Metathesis (RCM) | nih.govresearchgate.net |

| 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride | IPr | Ruthenium | Olefin Metathesis (RCM, CM) | nih.govresearchgate.net |

| Benzimidazolium salts | Benzimidazole-based NHCs | Palladium | Arylation, Suzuki-Miyaura Coupling | nih.gov |

| 1-Mesityl-1H-imidazole | - | Ruthenium | Olefin Metathesis | mdpi.com |

This table illustrates the generation and application of NHCs from imidazole precursors analogous to this compound.

Beyond their role as NHC precursors, imidazole derivatives themselves serve as effective ligands in a multitude of metal-catalyzed reactions. The coordination of an imidazole ligand to a metal center can enhance its catalytic activity, selectivity, and stability.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are prime examples where imidazole-based ligands have shown significant utility. sjsu.eduacs.org These ligands can stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. The electronic and steric properties of the imidazole ligand, which can be tuned by substituents like the bromophenyl and methyl groups in the target compound, are crucial for optimizing the catalytic performance. sjsu.edu

Nickel-catalyzed C-H activation and arylation reactions also benefit from the use of imidazole-based ligands. nih.gov For instance, the direct arylation of imidazoles with aryl halides can be achieved using a nickel catalyst, providing a straightforward route to more complex imidazole derivatives. nih.govnih.gov The nature of the substituents on the imidazole ring can influence the regioselectivity and efficiency of these transformations. nih.gov

Table 3: Metal-Catalyzed Reactions Utilizing Imidazole-Based Ligands

| Reaction Type | Metal Catalyst | Ligand Type | Substrates | Reference |

| Suzuki-Miyaura Coupling | Palladium | Bridged imidazole ligands | Aryl halides, boronic acids | sjsu.edu |

| Suzuki-Miyaura Coupling | Palladium | - | Unprotected haloimidazoles, boronic acids | acs.org |

| C-H Arylation | Nickel | Phosphine ligands | Imidazoles, phenol (B47542) derivatives | nih.gov |

| Cross-Coupling | Nickel | - | Imidazolium salts, aryl bromides/nitriles | nih.gov |

| Cross-Coupling | Palladium | - | Aryl imidazolylsulfonates | nih.govacs.org |

This table showcases catalytic reactions where ligands structurally related to this compound are employed.

Emerging Research Frontiers and Outlook

Integration with Novel Synthetic Methodologies

The synthesis of specifically substituted imidazoles like 2-(3-bromophenyl)-5-methyl-1H-imidazole is a key area of research, with modern methods offering greater efficiency and control over the final product. researchgate.net Traditional methods for creating the imidazole (B134444) ring often involve multi-step processes with harsh conditions. However, contemporary research is focused on developing more streamlined and environmentally benign approaches.

Modern synthetic strategies that are being explored for the preparation of diversely substituted imidazoles include microwave-assisted synthesis and metal-catalyzed reactions. researchgate.net These techniques often lead to higher yields, shorter reaction times, and greater structural diversity. For instance, one-pot, three-component reactions are being utilized for the efficient synthesis of 2,4,5-trisubstituted imidazoles. ias.ac.inresearchgate.net Such a reaction could theoretically involve the condensation of a benzil (B1666583) or benzoin (B196080) derivative, an aldehyde (in this case, 3-bromobenzaldehyde), and ammonium (B1175870) acetate (B1210297) in the presence of a catalyst. ias.ac.inresearchgate.net The use of novel and reusable catalysts, such as zirconium dioxide (ZrO2) or magnetic metal-organic frameworks (MOFs), is also a significant advancement, simplifying product purification and improving the sustainability of the synthesis. researchgate.netacs.org

Furthermore, regioselective synthetic methods are crucial for obtaining specific isomers like this compound. Research into the reactivity of diaminomaleonitrile (B72808) (DAMN)-based imines has demonstrated a method for the regiocontrolled synthesis of highly substituted 2-aryl-1H-imidazoles. nih.govacs.org These advanced synthetic methods are pivotal for creating libraries of related compounds, which are essential for structure-activity relationship studies. researchgate.net

Advanced Spectroscopic Probes and Imaging Techniques

The detailed characterization of this compound and its derivatives relies heavily on advanced spectroscopic techniques. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry are fundamental for confirming the structure and purity of newly synthesized compounds. nih.gov

For example, ¹H NMR spectroscopy would provide detailed information about the chemical environment of the protons in the molecule, including the distinct signals for the methyl group, the protons on the imidazole and phenyl rings, and the N-H proton. The splitting patterns and chemical shifts would be crucial for confirming the substitution pattern. rsc.orgiucr.org ¹³C NMR spectroscopy would complement this by identifying the carbon skeleton of the molecule. rsc.orgiucr.org IR spectroscopy is used to identify the characteristic functional groups present, such as the N-H and C=N stretching vibrations within the imidazole ring and the C-Br bond. rsc.org High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition, confirming the molecular formula of the compound. acs.org

Beyond basic characterization, advanced techniques are being employed to probe the electronic and photophysical properties of imidazole derivatives. For instance, some imidazole-containing complexes are being investigated for their emission properties, which could have applications in areas like organic light-emitting diodes (OLEDs). acs.org The development of fluorescent probes based on the imidazole scaffold is another active area of research.

Synergistic Computational and Experimental Approaches

The integration of computational chemistry with experimental work is becoming an indispensable tool in the study of imidazole derivatives. Density Functional Theory (DFT) calculations, for example, are used to predict and understand the molecular structure, electronic properties, and reactivity of these compounds. mdpi.com

Computational studies can provide insights into the geometric parameters, such as bond lengths and angles, as well as the electronic distribution within the molecule. This information is valuable for rationalizing the observed chemical behavior and spectroscopic data. mdpi.com For instance, DFT calculations can be used to predict the NMR and IR spectra of this compound, which can then be compared with experimental data to confirm the structure.

Furthermore, computational modeling can be used to explore the potential interactions of the molecule with biological targets, a key aspect of drug discovery. nih.govresearchgate.net By simulating the docking of the imidazole derivative into the active site of an enzyme or receptor, researchers can predict its potential biological activity and guide the design of more potent and selective compounds. nih.govnih.gov This synergistic approach, where computational predictions guide experimental work and experimental results validate computational models, accelerates the research and development process. Studies on the conformations of imidazole-heme complexes, for example, have utilized DFT to understand the influence of the environment on the orientation of imidazole ligands. nih.govresearchgate.net

Future Directions in Structure-Function Correlation Studies

A major driving force in the research of this compound and related compounds is the desire to understand the relationship between their chemical structure and their functional properties. nih.govnih.govjopir.in The imidazole scaffold is a well-known "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. researchgate.net Imidazole derivatives have been shown to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netjopir.in

Future research will likely focus on elucidating how the specific substituents on the imidazole ring—in this case, the 3-bromophenyl group at the 2-position and the methyl group at the 5-position—influence the compound's properties. The bromine atom, for example, can act as a halogen bond donor and can influence the lipophilicity and metabolic stability of the molecule. The position of the bromine atom on the phenyl ring is also critical, as different isomers can exhibit vastly different biological activities.

Systematic structure-activity relationship (SAR) studies will be crucial in this endeavor. nih.govnih.gov By synthesizing and testing a library of related compounds with variations in the substitution pattern, researchers can identify the key structural features responsible for a particular function. nih.gov This knowledge can then be used to design and synthesize new derivatives with enhanced or novel properties. The ultimate goal is to develop a clear understanding of the structure-function correlation, which will enable the rational design of new molecules for a wide range of applications, from materials science to medicine.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(3-bromophenyl)-5-methyl-1H-imidazole, and how can reaction conditions be optimized?

- Methodological Answer : One-pot, multi-step syntheses under controlled temperature and solvent conditions are commonly employed. For example, imidazole derivatives are synthesized via condensation of aryl aldehydes with ammonium acetate and nitroalkanes, followed by bromination. Key parameters include solvent choice (e.g., ethanol or DMF), catalyst selection (e.g., acetic acid for cyclization), and reaction time (typically 6–12 hours). Post-synthesis purification via column chromatography or recrystallization ensures high yields (e.g., 80–85% for analogous compounds) .

- Data Reference : reports yields of 83–85% for structurally similar 1H-benzo[d]imidazole derivatives using ethanol as a solvent and column chromatography for purification.

Q. How should researchers characterize the structural purity of this compound?

- Methodological Answer : A combination of spectroscopic and analytical techniques is critical:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions and confirm bromophenyl integration.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and halogen isotopic patterns.

- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C-Br stretch at ~500–600 cm).

- Melting Point Analysis : Consistency with literature values indicates purity .

Q. What crystallographic tools are suitable for resolving the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) paired with SHELX software (e.g., SHELXL for refinement) is standard. Key steps include:

- Data Collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : SHELXD or equivalent for phase determination.

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding network analysis .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and nonlinear optical (NLO) behavior of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations using B3LYP/6-31G* basis sets optimize molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps). Polarizability and hyperpolarizability calculations assess NLO potential. Solvent effects (e.g., via PCM model) refine accuracy. For example, bromine’s electron-withdrawing nature enhances charge transfer, increasing NLO response .

- Data Reference : demonstrates similar DFT-based analysis for 3-(3-bromophenyl)-1-imidazol-1-yl-propenone, showing dipole moments >3 Debye and β values >100 × 10 esu.

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they influence material properties?

- Methodological Answer : Graph-set analysis (e.g., using Mercury CSD) identifies hydrogen bonding (e.g., N–H⋯N or C–H⋯Br) and π-π stacking. Mercury’s "Materials Module" compares packing motifs across crystal structures. For brominated imidazoles, halogen bonding (C–Br⋯π) often stabilizes layered arrangements, affecting solubility and thermal stability .

Q. How can researchers resolve contradictions in spectroscopic data between experimental and computational results?

- Methodological Answer : Discrepancies in NMR chemical shifts or IR peaks may arise from solvent effects or conformational flexibility. Strategies include:

- Conformational Sampling : Use molecular dynamics (MD) simulations to model solvent environments.

- Scaling Factors : Apply empirical corrections (e.g., 0.9613 for IR frequencies in B3LYP/6-31G*).

- Solid-State vs. Solution : Compare SCXRD (solid-state) with DFT-optimized gas-phase structures .

Q. What methodologies evaluate the bioactivity of this compound, particularly its interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Autodock Vina or Schrödinger Suite models binding to receptors (e.g., enzymes like hNAAA or hMGL).

- In Vitro Assays : MTT assays for cytotoxicity and MIC tests for antibacterial activity. For example, nitroimidazole analogs (e.g., 2-methyl-5-nitro derivatives) show MIC values <10 µg/mL against Gram-positive bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.